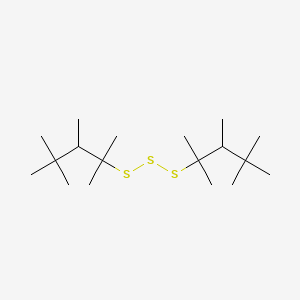
Di-tert-nonyl polysulfide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Di-tert-nonyl polysulfide, are a class of organic sulfur compounds characterized by the presence of multiple sulfur atoms in their molecular structure. These compounds are widely used in various industrial applications due to their unique chemical properties, such as high thermal stability and excellent lubricity. This compound, are commonly used as additives in lubricants and as sulfiding agents in the activation of hydrotreating catalysts .
Vorbereitungsmethoden
Di-tert-nonyl polysulfide, can be synthesized through several methods. One common synthetic route involves the reaction of di-tert-nonyl disulfide with elemental sulfur under controlled conditions. This reaction typically requires the presence of a catalyst and is carried out at elevated temperatures to facilitate the formation of polysulfide chains .
In industrial production, polysulfides, di-tert-nonyl, are often produced using a continuous process that involves the reaction of di-tert-nonyl disulfide with sulfur in the presence of a catalyst. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the desired product yield and quality .
Analyse Chemischer Reaktionen
Di-tert-nonyl polysulfide, undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of multiple sulfur atoms in the molecular structure, which can participate in different chemical processes.
Oxidation: this compound, can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction of polysulfides, di-tert-nonyl, can lead to the formation of thiols and disulfides.
Substitution: this compound, can undergo nucleophilic substitution reactions, where the sulfur atoms are replaced by other nucleophiles.
Wissenschaftliche Forschungsanwendungen
Lubricants and Additives
Di-tert-nonyl polysulfide is primarily used as an additive in lubricant formulations. Its properties enhance the performance of lubricants by providing:
- Improved Wear Resistance : It reduces friction and wear in mechanical systems, extending the life of components.
- Thermal Stability : Maintains performance under high-temperature conditions, making it suitable for automotive and industrial applications.
| Property | Value |
|---|---|
| Viscosity | 129 mm²/s |
| Flash Point | >200 °C |
| Pour Point | <-20 °C |
Automotive Applications
In the automotive industry, this compound is utilized in:
- Engine Oils : Enhances lubrication under extreme conditions.
- Gear Oils : Provides protection against wear and corrosion.
Case studies have shown that formulations containing this compound outperform traditional oils in terms of thermal stability and oxidation resistance .
Petroleum Refining
This compound serves as a sulfurizing agent in petroleum refining processes. It helps in:
- Enhancing Oil Quality : Improves the quality of refined products by facilitating the removal of impurities.
- Catalyst Support : Acts as a precursor for catalysts used in hydrocracking processes .
Environmental and Safety Considerations
This compound has been assessed for its environmental impact and safety:
- Toxicity Testing : Results from various tests indicate low toxicity to aquatic organisms, with no observed adverse effects at concentrations up to 100 mg/l in fish and daphnia studies .
- Biodegradability : It is not considered persistent or bioaccumulative, which aligns with modern environmental regulations .
Wirkmechanismus
The mechanism of action of polysulfides, di-tert-nonyl, is primarily based on their ability to interact with various molecular targets and pathways. The presence of multiple sulfur atoms in their structure allows them to participate in redox reactions, which can modulate the activity of enzymes and other proteins .
Di-tert-nonyl polysulfide, can also act as radical-trapping antioxidants, scavenging free radicals and preventing oxidative damage to cells and tissues. This antioxidant activity is attributed to the formation of stable perthiyl radicals during the homolytic cleavage of sulfur-sulfur bonds .
Vergleich Mit ähnlichen Verbindungen
Di-tert-nonyl polysulfide, can be compared with other similar compounds, such as di-tert-butyl polysulfide and di-tert-dodecyl polysulfide. These compounds share similar chemical properties but differ in their molecular structures and specific applications .
Eigenschaften
CAS-Nummer |
68425-16-1 |
|---|---|
Molekularformel |
C18H38S3 |
Molekulargewicht |
350.7 g/mol |
IUPAC-Name |
2,2,3,4-tetramethyl-4-(2,3,4,4-tetramethylpentan-2-yltrisulfanyl)pentane |
InChI |
InChI=1S/C18H38S3/c1-13(15(3,4)5)17(9,10)19-21-20-18(11,12)14(2)16(6,7)8/h13-14H,1-12H3 |
InChI-Schlüssel |
AVVJXRYTKMKDQS-UHFFFAOYSA-N |
SMILES |
CC(C(C)(C)C)C(C)(C)SSSC(C)(C)C(C)C(C)(C)C |
Kanonische SMILES |
CC(C(C)(C)C)C(C)(C)SSSC(C)(C)C(C)C(C)(C)C |
Key on ui other cas no. |
68425-16-1 |
Physikalische Beschreibung |
Liquid |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















